molecular formula C19H26ClNO2 B4929190 2-ethyl-6-methyl-3-pyridinyl 2-adamantanecarboxylate hydrochloride

2-ethyl-6-methyl-3-pyridinyl 2-adamantanecarboxylate hydrochloride

Cat. No. B4929190
M. Wt: 335.9 g/mol
InChI Key: FEMFXOATFCCZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-6-methyl-3-pyridinyl 2-adamantanecarboxylate hydrochloride, also known as memantine, is a medication that is used to treat Alzheimer's disease. It works by blocking the action of a chemical called glutamate in the brain, which is believed to contribute to the symptoms of Alzheimer's disease. Memantine is a relatively new drug, having been approved by the FDA in 2003. Since then, it has been the subject of much scientific research.

Mechanism of Action

Memantine works by blocking the action of a chemical called glutamate in the brain. Glutamate is a neurotransmitter that is involved in many processes in the brain, including memory and learning. In Alzheimer's disease, there is believed to be an excess of glutamate in the brain, which can contribute to the symptoms of the disease. By blocking the action of glutamate, 2-ethyl-6-methyl-3-pyridinyl 2-adamantanecarboxylate hydrochloride can help to reduce the symptoms of Alzheimer's disease.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the levels of certain inflammatory markers in the brain, which may contribute to its neuroprotective effects. Memantine has also been shown to increase the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-ethyl-6-methyl-3-pyridinyl 2-adamantanecarboxylate hydrochloride in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that this compound is a relatively expensive drug, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research on 2-ethyl-6-methyl-3-pyridinyl 2-adamantanecarboxylate hydrochloride. One area of interest is its potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is its potential to improve memory and cognitive function in healthy individuals. Additionally, there is ongoing research into the optimal dosage and administration of this compound for Alzheimer's disease, as well as its potential to be used in combination with other drugs.

Synthesis Methods

Memantine is synthesized by reacting 1-amino-3,5-dimethyladamantane with 2-bromopyridine, followed by reaction with ethyl chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-ethyl-6-methyl-3-pyridinyl 2-adamantanecarboxylate hydrochloride.

Scientific Research Applications

Memantine has been the subject of much scientific research since its approval in 2003. Studies have shown that it can improve cognitive function in patients with Alzheimer's disease, and may also have potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Memantine has also been studied for its potential to improve memory and cognitive function in healthy individuals.

properties

IUPAC Name

(2-ethyl-6-methylpyridin-3-yl) adamantane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1-3-16-17(5-4-11(2)20-16)22-19(21)18-14-7-12-6-13(9-14)10-15(18)8-12;/h4-5,12-15,18H,3,6-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMFXOATFCCZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)OC(=O)C2C3CC4CC(C3)CC2C4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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